3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₈H₈O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-dimethylphenol. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives
Reduction: Formation of hydroquinone derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and activating caspases .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but lacks the hydroxyl group.
2,5-Dihydroxy-1,4-benzoquinone: Contains two hydroxyl groups instead of one.
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: Similar structure with different methyl group positions.
Uniqueness
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific hydroxyl and methyl group positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2913-41-9 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(9)5(2)8(11)7(4)10/h3,11H,1-2H3 |
InChI Key |
UMYJQPRVRNMXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C |
Origin of Product |
United States |
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